

A Comparative Guide to the Crystal Structures of Chloro-Substituted Quinoline Carboxylates

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Compound of Interest

Compound Name: *Diethyl 4-chloroquinoline-2,6-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the crystal structures of chloro-substituted quinoline carboxylates, a class of compounds with significant potential in drug discovery. While the specific crystal structure of **diethyl 4-chloroquinoline-2,6-dicarboxylate** is not publicly available at the time of this publication, we will utilize the crystallographic data of the closely related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, as a primary example for a detailed structural examination and comparison. This guide will delve into the key structural features, intermolecular interactions, and their potential implications for the physicochemical and biological properties of this important class of molecules.

The Significance of the Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties,

have made them a focal point of medicinal chemistry research for decades. The introduction of various substituents, such as chloro and carboxylate groups, onto the quinoline scaffold allows for the fine-tuning of their steric and electronic properties, which in turn can modulate their biological targets and pharmacokinetic profiles. Understanding the three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, as it provides crucial insights into molecular conformation, intermolecular interactions, and potential binding modes with biological macromolecules.

Crystal Structure Analysis of Ethyl 2,4-dichloroquinoline-3-carboxylate: A Case Study

The crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate provides a valuable model for understanding the structural landscape of related compounds. The crystallographic data reveals key molecular features and packing arrangements within the crystal lattice.

Crystallographic Data Summary

A summary of the crystallographic data for ethyl 2,4-dichloroquinoline-3-carboxylate is presented in the table below. This data provides the fundamental parameters that define the unit cell and the overall crystal structure.

Parameter	Value
Chemical Formula	C ₁₂ H ₉ Cl ₂ NO ₂
Molecular Weight	270.10 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.5860(4)
b (Å)	19.9082(11)
c (Å)	7.1304(4)
β (°)	100.262(1)
Volume (Å ³)	1199.32(11)
Z (molecules per unit cell)	4
Temperature (K)	298
Radiation	Mo Kα (λ = 0.71073 Å)
R[F ² > 2σ(F ²)]	0.035
wR(F ²)	0.094

Data sourced from reference.

Molecular Geometry and Conformation

In the solid state, the quinoline ring system of ethyl 2,4-dichloroquinoline-3-carboxylate is essentially planar. The ethyl carboxylate group at the 3-position is twisted with respect to the quinoline plane. This dihedral angle is a critical conformational parameter that can influence how the molecule interacts with its environment. The two chlorine atoms at the 2- and 4-positions significantly impact the electronic distribution and steric profile of the quinoline core.

Comparative Structural Analysis

To understand the influence of different substitution patterns on the crystal packing and molecular conformation, we will compare the structure of ethyl 2,4-dichloroquinoline-3-carboxylate with other relevant quinoline derivatives.

Comparison with 4-Chloro-2,5-dimethylquinoline

The crystal structure of 4-chloro-2,5-dimethylquinoline offers a point of comparison for the effect of the 4-chloro substituent in the absence of a carboxylate group[1][2]. In this structure, the planar quinoline molecules are stacked along the a-axis, with significant π - π stacking interactions between the aromatic rings of adjacent molecules[1][2]. This type of interaction is a common feature in the crystal packing of aromatic compounds and contributes to the stability of the crystal lattice. The presence of the chloro group can influence the nature of these stacking interactions through electrostatic effects.

Comparison with other Chloro-Substituted Quinolines

The introduction of chlorine atoms at different positions on the quinoline ring can lead to varied intermolecular interactions. For instance, in the crystal structure of novel 7-chloro-(4-thioalkylquinoline) derivatives, the packing is governed by π - π stacking and other weak interactions, with no classical hydrogen bonds observed[3]. This highlights how the overall substitution pattern dictates the supramolecular assembly.

The Role of Carboxylate Groups in Crystal Packing

The presence of ester groups, as seen in diethyl quinoline-2,4-dicarboxylate derivatives, introduces the possibility of C—H \cdots O hydrogen bonds, which can play a significant role in stabilizing the crystal structure[4]. The orientation and conformation of these ester groups are crucial in determining the overall packing motif.

The following table provides a comparative summary of the key crystallographic features of selected quinoline derivatives.

Compound	Crystal System	Space Group	Key Intermolecular Interactions
Ethyl 2,4-dichloroquinoline-3-carboxylate	Monoclinic	P2 ₁ /c	Very weak C—H...O hydrogen bonds
4-Chloro-2,5-dimethylquinoline	Monoclinic	P2 ₁ /c	π - π stacking interactions[1][2]
Novel 7-chloro-(4-thioalkylquinoline) derivative	Triclinic	P1	π - π stacking, no classical hydrogen bonds[3]
Quinoline-2-carboxylic acid	Monoclinic	P2 ₁ /c	Hydrogen bonds forming tautomeric pairs of neutral and zwitterionic forms[5]

This comparative analysis underscores the profound impact of substituent type and position on the solid-state architecture of quinoline derivatives. The interplay of π - π stacking, hydrogen bonding, and other non-covalent interactions dictates the final crystal packing, which in turn influences properties such as solubility, stability, and bioavailability.

Experimental Protocol for Crystal Structure Determination

The determination of a small molecule crystal structure by X-ray diffraction is a well-established technique.[6] The following is a generalized, step-by-step methodology for obtaining the crystal structure of a compound like **diethyl 4-chloroquinoline-2,6-dicarboxylate**.

Step 1: Synthesis and Purification

The first crucial step is the synthesis of the target compound, followed by rigorous purification to obtain a high-purity sample, which is essential for growing high-quality single crystals.

Step 2: Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging part of the process. Several methods can be employed:

- **Slow Evaporation:** A solution of the compound in a suitable solvent is allowed to evaporate slowly in a controlled environment.
- **Vapor Diffusion:** A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
- **Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

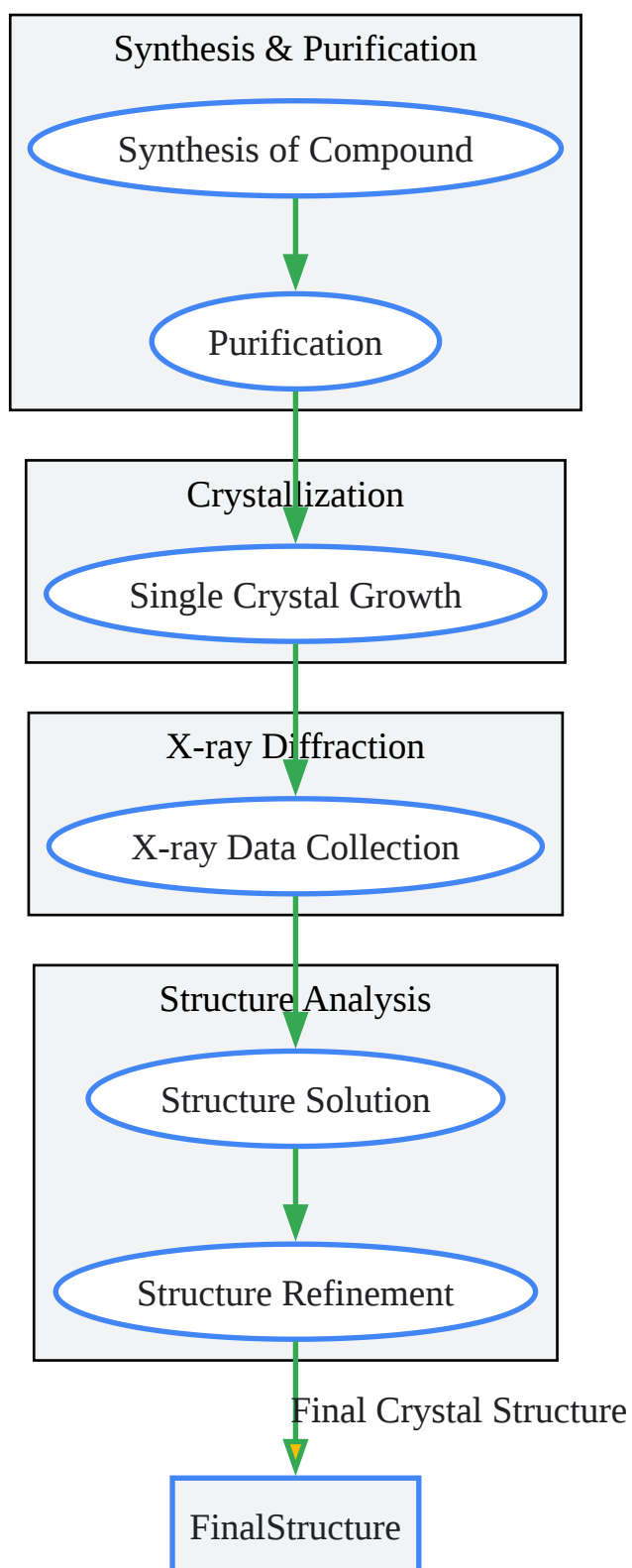
Step 3: X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays onto the crystal, and the diffracted X-rays are detected. A complete dataset is collected by rotating the crystal through a range of angles.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, accurate atomic positions and other structural parameters.

The workflow for crystal structure determination is illustrated in the diagram below.



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Caption: Workflow for small molecule crystal structure determination.

Conclusion

This guide has provided a comparative overview of the crystal structures of chloro-substituted quinoline carboxylates, using ethyl 2,4-dichloroquinoline-3-carboxylate as a central example. The analysis highlights the critical role of substituent patterns in dictating molecular conformation and intermolecular interactions, which in turn govern the supramolecular architecture. While the crystal structure of **diethyl 4-chloroquinoline-2,6-dicarboxylate** remains to be determined, the insights gained from its analogues provide a solid foundation for predicting its potential structural features. A detailed understanding of the solid-state structure of these quinoline derivatives is indispensable for the rational design of new therapeutic agents with improved efficacy and physicochemical properties. Further crystallographic studies on a wider range of these compounds are warranted to expand our understanding of their structure-property relationships.

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